5-chloro-N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)thiophene-2-sulfonamide
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Overview
Description
5-chloro-N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)thiophene-2-sulfonamide is a compound of interest in several scientific research fields due to its unique chemical structure and potential applications. The compound comprises a thiophene ring bonded to a sulfonamide group, which is further connected to an oxadiazole and pyrazole moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential utility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)thiophene-2-sulfonamide typically involves multi-step organic reactions:
Synthesis of the Pyrazole Derivative: : Starting from 1-ethyl-4-chloropyrazole, the compound is alkylated to introduce the desired substituents.
Formation of the Oxadiazole Ring: : The intermediate pyrazole derivative is reacted with appropriate reagents to form the 1,2,4-oxadiazole ring.
Attachment to Thiophene Sulfonamide: : Finally, the oxadiazole intermediate is reacted with thiophene-2-sulfonyl chloride under suitable conditions to yield the target compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve optimizing reaction conditions to maximize yield and purity while minimizing costs. This includes controlling parameters such as temperature, reaction time, and the use of catalysts. Typically, industrial-scale synthesis would focus on cost-efficient routes, and thorough purification steps are essential to meet quality standards.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various types of chemical reactions:
Oxidation: : The presence of functional groups like sulfonamide makes it susceptible to oxidative conditions.
Reduction: : The compound can be reduced under specific conditions, particularly targeting the oxadiazole ring.
Substitution: : Electrophilic and nucleophilic substitution reactions are possible, especially on the thiophene ring.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: : Reducing agents like lithium aluminum hydride or hydrogenation catalysts are employed.
Substitution: : Various electrophiles and nucleophiles can react, depending on the desired substitution.
Major Products
The reaction conditions determine the major products formed. Oxidation typically yields sulfoxides or sulfones, reduction may open or alter rings, and substitution results in the replacement of hydrogen atoms on the aromatic rings with other substituents.
Scientific Research Applications
The compound finds applications in:
Chemistry: : It serves as an intermediate in synthesizing other complex molecules and polymers.
Biology: : Studies investigate its potential as an enzyme inhibitor or ligand for protein binding.
Medicine: : Preliminary research suggests potential use in developing anti-inflammatory or anti-cancer drugs.
Industry: : Possible applications in material science for creating novel materials with specific properties.
Mechanism of Action
The compound’s mechanism of action involves its ability to interact with biological macromolecules:
Molecular Targets: : Potential targets include enzymes involved in metabolic pathways and proteins regulating cellular functions.
Pathways: : The interaction can disrupt normal biological functions, leading to therapeutic effects in case of diseases.
Comparison with Similar Compounds
Compared to other sulfonamide derivatives, this compound’s unique structure affords it distinct properties:
Similar Compounds: : Examples include sulfonamide-based drugs like sulfamethoxazole and other thiophene derivatives.
Uniqueness: : The combination of pyrazole and oxadiazole rings with a thiophene-sulfonamide core differentiates it from other compounds, potentially leading to unique biological activities.
This compound’s versatile chemical structure and reactivity make it a focal point in various research domains, promising exciting scientific discoveries and practical applications.
Properties
IUPAC Name |
5-chloro-N-[[3-(1-ethylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN5O3S2/c1-2-18-7-8(5-14-18)12-16-10(21-17-12)6-15-23(19,20)11-4-3-9(13)22-11/h3-5,7,15H,2,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMBJZIISHOHMSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C2=NOC(=N2)CNS(=O)(=O)C3=CC=C(S3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN5O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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